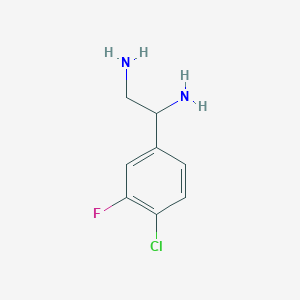

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine

CAS No.:

Cat. No.: VC16269067

Molecular Formula: C8H10ClFN2

Molecular Weight: 188.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10ClFN2 |

|---|---|

| Molecular Weight | 188.63 g/mol |

| IUPAC Name | 1-(4-chloro-3-fluorophenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C8H10ClFN2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2 |

| Standard InChI Key | GAOJCSQSPWZESZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1C(CN)N)F)Cl |

Introduction

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine, with the CAS number 1213587-35-9, is a chemical compound that has garnered attention due to its unique structural properties and potential applications. This compound is characterized by its molecular formula, C₈H₁₀ClFN₂, and a molecular weight of 188.63 g/mol .

Applications and Potential Uses

While specific applications of 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine are not well-documented, compounds with similar structures are often explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis. The presence of both chlorine and fluorine substituents on the aromatic ring suggests potential for biological activity or as a building block in more complex molecules.

Safety and Handling

Given the lack of detailed safety data, handling of this compound should follow standard precautions for organic chemicals, including the use of protective equipment and adherence to good laboratory practices. The compound's chemical properties, such as its reactivity and potential hazards, should be considered when handling.

Research Findings and Future Directions

Research on 1-(4-Chloro-3-fluorophenyl)ethane-1,2-diamine is limited, and there is a need for further studies to explore its chemical properties, biological activity, and potential applications. Future research could focus on synthesizing this compound efficiently, evaluating its biological effects, and exploring its utility as a synthetic intermediate.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume